8-bromoquinoline-2,4-dicarboxylic Acid
Overview
Description
8-Bromoquinoline-2,4-dicarboxylic acid is a brominated derivative of quinoline, a heterocyclic aromatic organic compound This compound is characterized by the presence of a bromine atom at the 8th position and carboxylic acid groups at the 2nd and 4th positions on the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-bromoquinoline-2,4-dicarboxylic acid typically involves the bromination of quinoline-2,4-dicarboxylic acid. One common method is the Pfitzinger reaction, which involves the condensation of isatins with sodium pyruvate under microwave irradiation to yield quinoline-2,4-dicarboxylic acid . The bromination is then carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and controlled bromination. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
8-Bromoquinoline-2,4-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline-2,4-dicarboxylic acid derivatives.
Reduction: Reduction reactions can yield quinoline derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under mild conditions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can be further utilized in the synthesis of complex organic molecules.
Scientific Research Applications
8-Bromoquinoline-2,4-dicarboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 8-bromoquinoline-2,4-dicarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and carboxylic acid groups play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular targets depend on the specific application and the nature of the compound being synthesized .
Comparison with Similar Compounds
Similar Compounds
Quinoline-2,4-dicarboxylic acid: Lacks the bromine atom, making it less reactive in certain substitution reactions.
8-Hydroxyquinoline-2,4-dicarboxylic acid: Contains a hydroxyl group instead of a bromine atom, leading to different chemical properties and reactivity.
7-Bromoquinoline-2,3-dicarboxylic acid: The position of the bromine and carboxylic acid groups differs, affecting its reactivity and applications.
Uniqueness
8-Bromoquinoline-2,4-dicarboxylic acid is unique due to the presence of both bromine and carboxylic acid groups at specific positions on the quinoline ring. This unique structure allows for specific interactions in chemical reactions and biological systems, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
8-bromoquinoline-2,4-dicarboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6BrNO4/c12-7-3-1-2-5-6(10(14)15)4-8(11(16)17)13-9(5)7/h1-4H,(H,14,15)(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVVIPWRSINNKPF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)N=C(C=C2C(=O)O)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6BrNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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